molecular formula C9H13NO B11750242 (S)-(3-(1-Aminoethyl)phenyl)methanol

(S)-(3-(1-Aminoethyl)phenyl)methanol

Cat. No.: B11750242
M. Wt: 151.21 g/mol
InChI Key: ZLYGOPUUIJRNMD-ZETCQYMHSA-N
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Description

(S)-(3-(1-Aminoethyl)phenyl)methanol is a chiral compound with the molecular formula C9H13NO. It is characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is of significant interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-(1-Aminoethyl)phenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-(1-Aminoethyl)benzaldehyde using chiral catalysts or reagents to obtain the desired enantiomer. The reaction conditions often include the use of solvents like ethanol or methanol and reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high enantioselectivity and yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

(S)-(3-(1-Aminoethyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-(3-(1-Aminoethyl)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(3-(1-Aminoethyl)phenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenyl ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(3-(1-Aminoethyl)phenyl)methanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomer, ®-(3-(1-Aminoethyl)phenyl)methanol, may exhibit different reactivity and interactions with biological targets. The presence of the methanol group further distinguishes it from other similar compounds, providing additional functional versatility .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

[3-[(1S)-1-aminoethyl]phenyl]methanol

InChI

InChI=1S/C9H13NO/c1-7(10)9-4-2-3-8(5-9)6-11/h2-5,7,11H,6,10H2,1H3/t7-/m0/s1

InChI Key

ZLYGOPUUIJRNMD-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)CO)N

Canonical SMILES

CC(C1=CC=CC(=C1)CO)N

Origin of Product

United States

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